molecular formula C25H27N3O B13808209 N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine CAS No. 78932-99-7

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine

Katalognummer: B13808209
CAS-Nummer: 78932-99-7
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: VACNZEFOIJBUJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group, a methylaniline group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-[4-(4-methylphenyl)piperazin-1-yl]aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more stringent purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PHENYL]METHANIMINE
  • 1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERIDIN-1-YL]PHENYL]METHANIMINE

Comparison: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE is unique due to the presence of the piperazine ring, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

78932-99-7

Molekularformel

C25H27N3O

Molekulargewicht

385.5 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanimine

InChI

InChI=1S/C25H27N3O/c1-20-7-11-23(12-8-20)27-15-17-28(18-16-27)24-13-9-22(10-14-24)26-19-21-5-3-4-6-25(21)29-2/h3-14,19H,15-18H2,1-2H3

InChI-Schlüssel

VACNZEFOIJBUJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.